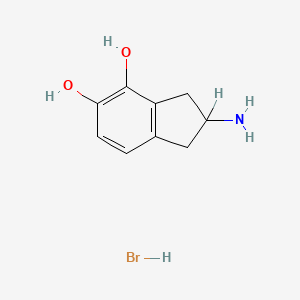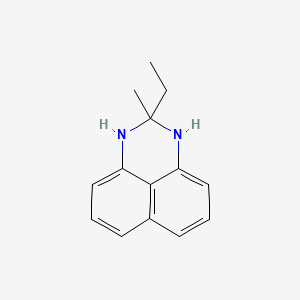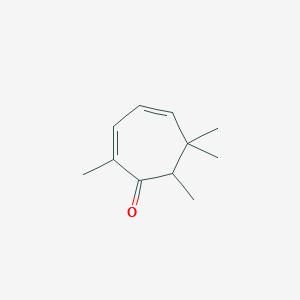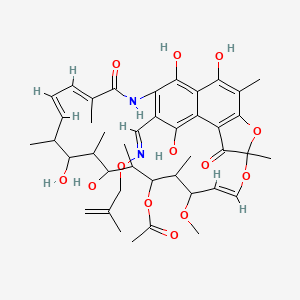
1-Triazene, 3-acetyl-3-methyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 3-acetyl-3-methyl-1-phenyl- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This particular compound has a phenyl group attached to the triazene moiety, making it a derivative of phenyltriazene. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- typically involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazene ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to 78°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Triazene, 3-acetyl-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Triazene, 3-acetyl-3-methyl-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates .
Mécanisme D'action
The mechanism of action of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- involves its interaction with biological molecules. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular targets, leading to various biological effects. The molecular targets and pathways involved include enzymes and receptors that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
1-Triazene, 3-acetyl-3-methyl-1-phenyl- can be compared with other similar compounds such as:
1-Phenyl-3,3-dimethyltriazene: Similar structure but with different substituents on the triazene ring.
3-Methyl-1-(p-tolyl)triazene: Contains a tolyl group instead of a phenyl group.
1,3,5-Triazine derivatives: Different ring structure but similar nitrogen-containing heterocyclic system . The uniqueness of 1-Triazene, 3-acetyl-3-methyl-1-phenyl- lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
50355-76-5 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
N-methyl-N-phenyldiazenylacetamide |
InChI |
InChI=1S/C9H11N3O/c1-8(13)12(2)11-10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
GCCOCVPSHOAIKC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)






